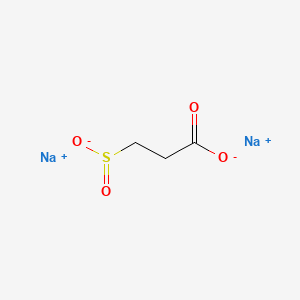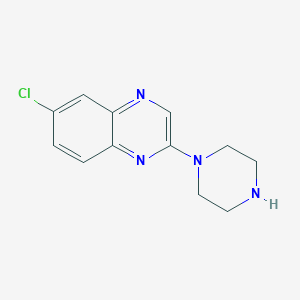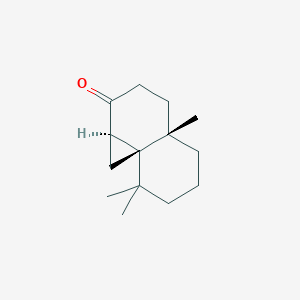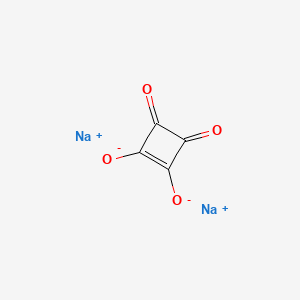
Sodium squarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium squarate is an organic sodium salt which is the disodium salt of squaric acid. It contains a squarate.
Applications De Recherche Scientifique
Nuclear Energy Applications : Sodium squarate has been investigated for its potential use in nuclear energy, particularly in the detection of sodium boiling in liquid metal fast breeder reactors using a method called the Twice-Squaring method. This method is advantageous for real-time detection using simple analog circuits without digital calculations (Hayashi, Shinohara, Watanabe, & Nabeshima, 1996).
Material Science : Sodium squarate has been synthesized in combination with borate to create compounds with strong second-harmonic-generation (SHG) responses. These compounds also exhibit wide transparency in the ultraviolet region and suitable birefringence, indicating potential use in optical and electronic applications (Yan et al., 2022).
Chemical Applications : Sodium squarate has been used to stabilize gold nanoparticles in water. These nanoparticles, when attached to cellulose fibers, exhibit excellent catalytic activity for the reduction of certain compounds, suggesting applications in environmental chemistry and material science (Islam et al., 2016).
Crystallography and Chemistry : The crystal structure of sodium squarate trihydrate has been determined, providing insights into its molecular arrangement and potential applications in crystallography and chemical synthesis (Busetti & Marcuzzi, 1997).
Environmental and Health Applications : In environmental studies, sodium squarate has been investigated for the decomposition and mineralization of certain compounds during UV/H2O2 oxidation processes. This research is crucial for understanding the removal of hazardous substances from wastewater (Liao et al., 2016).
Propriétés
Nom du produit |
Sodium squarate |
|---|---|
Formule moléculaire |
C4Na2O4 |
Poids moléculaire |
158.02 g/mol |
Nom IUPAC |
disodium;3,4-dioxocyclobutene-1,2-diolate |
InChI |
InChI=1S/C4H2O4.2Na/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2 |
Clé InChI |
UNUVOQUVNRHMOA-UHFFFAOYSA-L |
SMILES canonique |
C1(=C(C(=O)C1=O)[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1253114.png)
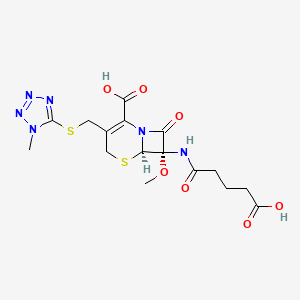
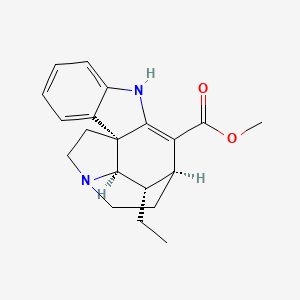
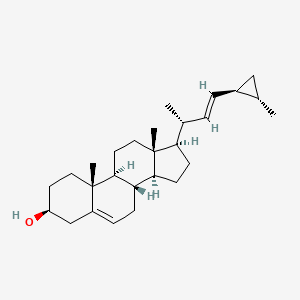
![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)
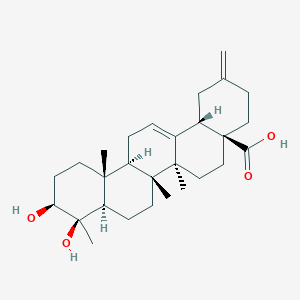
![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)
![(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol](/img/structure/B1253128.png)
![7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene](/img/structure/B1253129.png)
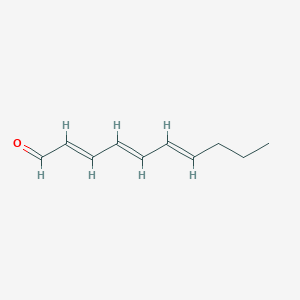
![1,2-Dihydronaphtho[2,1-b]furan](/img/structure/B1253133.png)
